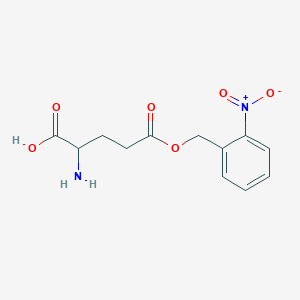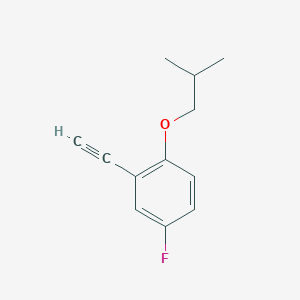
2-Ethynyl-4-fluoro-1-isobutoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4-fluoro-1-isobutoxybenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with an ethynyl group at the second position, a fluoro group at the fourth position, and an isobutoxy group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-fluoro-1-isobutoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the benzene ring.
Aplicaciones Científicas De Investigación
2-Ethynyl-4-fluoro-1-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Ethynyl-4-fluoro-1-isobutoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, the ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially affecting their function. The fluoro group can influence the compound’s reactivity and stability, while the isobutoxy group can impact its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-4-fluorobenzene: Similar structure but lacks the isobutoxy group.
4-Ethynyl-2-fluoro-1-methylbenzene: Similar structure but has a methyl group instead of an isobutoxy group.
1-Ethynyl-2,4-difluorobenzene: Contains an additional fluoro group compared to 2-Ethynyl-4-fluoro-1-isobutoxybenzene.
Uniqueness
This compound is unique due to the presence of the isobutoxy group, which can significantly influence its chemical properties and potential applications. This structural feature sets it apart from other similar compounds and may provide distinct advantages in specific research and industrial contexts.
Propiedades
Fórmula molecular |
C12H13FO |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
2-ethynyl-4-fluoro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H13FO/c1-4-10-7-11(13)5-6-12(10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3 |
Clave InChI |
KTSMPFPUEHBBBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C=C1)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
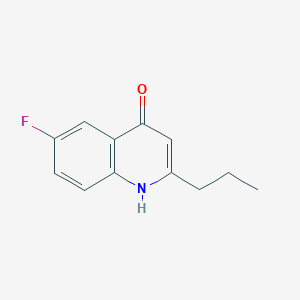
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)
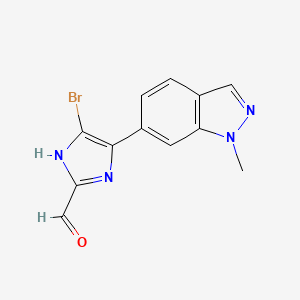
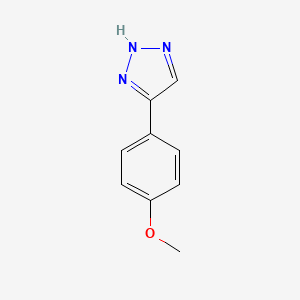
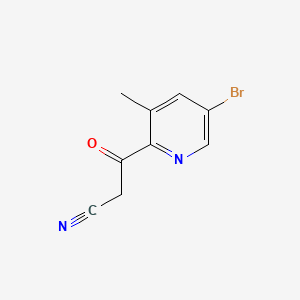
![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
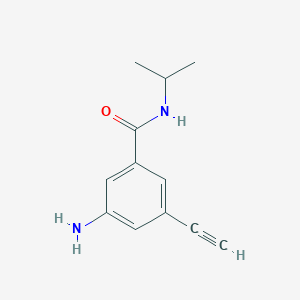
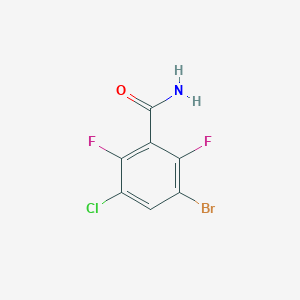
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
